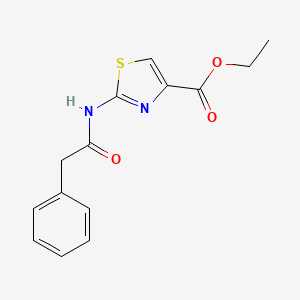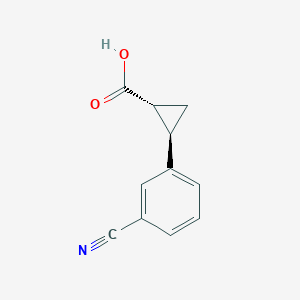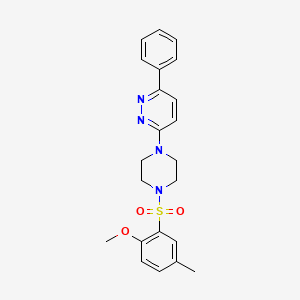![molecular formula C20H19N3O3 B2522641 N-(2-(4-フェニル-1H-ピラゾール-1-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド CAS No. 2034417-61-1](/img/structure/B2522641.png)
N-(2-(4-フェニル-1H-ピラゾール-1-イル)エチル)-2,3-ジヒドロベンゾ[b][1,4]ジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗リーシュマニア活性
リーシュマニア症は、サシチョウバエの咬傷によって感染するリーシュマニア寄生虫によって引き起こされ、世界中で何百万人もの人々に影響を与えています。最近の研究では、ピラゾール誘導体が潜在的な抗リーシュマニア剤として特定されています。特に、化合物13は、ヒドラジン結合ピラゾール誘導体であり、リーシュマニア・エチオピカ臨床分離株に対して優れた抗前鞭毛体活性を示しました。 そのIC50値は、ミルテフォシンやアンフォテリシンBデオキシコレートなどの標準的な薬剤よりも有意に低かった .
抗マラリア特性
マラリアは、蚊の咬傷によって感染するマラリア原虫によって伝染し、世界的な主要な健康問題となっています。同じヒドラジン結合ピラゾール誘導体(化合物14と15)は、マラリア原虫・ベルギー株に対して有望な阻害効果を示しました。 化合物15は、印象的な90.4%の抑制率を達成し、抗マラリア剤としての可能性を強調しています .
殺虫活性
シアノ置換基を持つジフェニル-1H-ピラゾール誘導体は、その殺虫特性について研究されてきました。これは、特定の化合物とは直接関係しませんが、この研究は、ピラゾールのより広範なクラスに光を当てています。 これらの化合物は、リアノジン受容体(RyR)を標的にし、効果的な殺虫剤として役立つ可能性があります .
抗菌の可能性
この化合物では広く研究されていませんが、ピラゾール誘導体は抗菌活性を示しています。 特に、一部の誘導体は、薬剤耐性変異株を含む、浮遊状態の黄色ブドウ球菌およびアシネトバクター・バウマニに対する増殖阻害特性を示します .
配位化学
N-(2-(1H-ピラゾール-1-イル)フェニル)-ピコリンアミド(ピラゾール関連)のリガンドは、NNNピンサーパラジウム(II)錯体の調製に使用されてきました。 これらの錯体は、配位化学と触媒における有望な結果を示しています .
作用機序
Target of Action
Similar compounds have been reported to show potent activity against various targets such as mycobacterium tuberculosis strain .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in the biological functions of these targets .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including anti-tubercular potential .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function or activity of the interacting molecules .
Cellular Effects
It’s possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that this compound could interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells .
特性
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-14-25-17-8-4-5-9-18(17)26-19)21-10-11-23-13-16(12-22-23)15-6-2-1-3-7-15/h1-9,12-13,19H,10-11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJREWZSTDXHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=C(C=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522558.png)

![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2522565.png)
![9-(3-chlorophenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2522566.png)
![2-amino-1-[3,5-bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2522567.png)
![2-{[1-(3-chlorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2522568.png)



![2-(4-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2522573.png)
![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2522576.png)



